molecular formula C19H14N2 B2981471 6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 209268-82-6

6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2981471
CAS No.: 209268-82-6
M. Wt: 270.335
InChI Key: WGGKDCQBVFJRLU-UHFFFAOYSA-N
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Description

6,13-dihydro-5H-indolo[3,2-c]acridine is a polycyclic aromatic compound that belongs to the class of indoloacridines These compounds are known for their unique structural features, which include fused indole and acridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 6,13-dihydro-5H-indolo[3,2-c]acridine involves the Friedlander condensation reaction. This method uses 2-amino-5-chlorobenzophenone and active methylene compounds such as 3,4-dihydro-2H-carbazol-1(9H)-ones in the presence of tin(IV) oxide nanoparticles under microwave irradiation . This approach is noted for being practical and eco-friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Friedlander condensation method mentioned above could be adapted for larger-scale production. The use of microwave irradiation and tin(IV) oxide nanoparticles can enhance reaction efficiency and yield, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,13-dihydro-5H-indolo[3,2-c]acridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated indoloacridine derivatives.

    Substitution: Functionalized indoloacridine derivatives with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine
  • 6,13-dihydro-5H-indolo[3,2-c]acridine derivatives

Uniqueness

This compound is unique due to its specific structural arrangement of indole and acridine rings, which imparts distinct chemical and biological properties. Compared to its derivatives, this compound exhibits a balance of stability and reactivity, making it a versatile candidate for various applications.

Properties

IUPAC Name

6,13-dihydro-5H-indolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-16-12(5-1)11-13-9-10-15-14-6-2-4-8-17(14)21-19(15)18(13)20-16/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGKDCQBVFJRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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